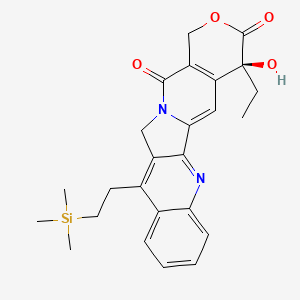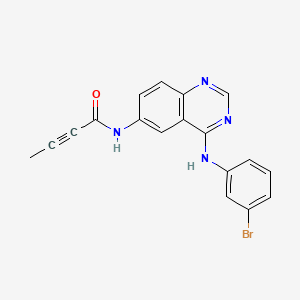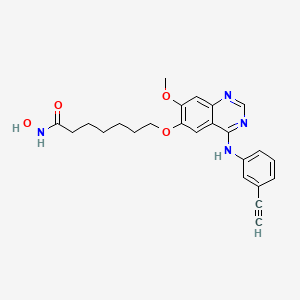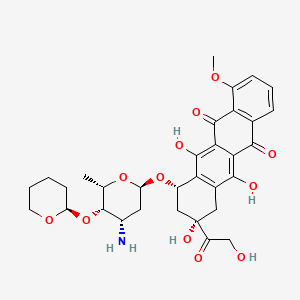
K03861
Übersicht
Beschreibung
AUZ454 is a potent and selective Type II FLT3 inhibitor. AUZ454 is able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot. Constitutively activated mutant FLT3 has emerged as a promising target for therapy for the subpopulation of acute myeloid leukemia (AML) patients who harbor it. The small molecule inhibitor, PKC412, targets mutant FLT3 and is currently in late-stage clinical trials. However, the identification of PKC412-resistant leukemic blast cells in the bone marrow of AML patients has propelled the development of novel and structurally distinct FLT3 inhibitors that have the potential to override drug resistance and more efficiently prevent disease progression or recurrence.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
K03861, oder AUZ 454, ist eine chemische Verbindung mit der Summenformel C24H26F3N7O2 . Die molare Masse beträgt 501,50 . Die Verbindung liegt als weißes bis beigefarbenes Pulver vor und ist in DMSO löslich .
Rolle als CDK2-Inhibitor
This compound ist ein potenter Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2), einem Protein, das eine entscheidende Rolle bei der Zellzyklusregulation spielt . Es konkurriert mit der Cyclin-Bindung, um die CDK2-Kinasaktivität in vitro zu hemmen . Die Kd-Werte betragen 9,7, 15,4, 18,6 und 50 nM bei Cdk2 (C118L/A144C), Cdk2 (A144C), Cdk2 (C118L) bzw. Cdk (WT) .
Potenzielle Anwendungen in der Krebsforschung
Aufgrund seiner Rolle als CDK2-Inhibitor hat this compound potenzielle Anwendungen in der Krebsforschung. CDK2 wird häufig in verschiedenen Krebsarten überexprimiert, und die Hemmung seiner Aktivität könnte die Proliferation von Krebszellen möglicherweise stoppen .
Verwendung in der Laborforschung
This compound wird als Forschungswerkzeug in Laboren verwendet, insbesondere in Studien, die die Zellzyklusregulation und die Rolle von CDK2 untersuchen .
Wirkmechanismus
Target of Action
K03861, also known as AUZ454, is a type II inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating cell cycle progression .
Mode of Action
this compound inhibits CDK2 activity by competing with the binding of activating cyclins . This competition prevents the formation of the CDK2/cyclin complex, thereby inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This is because CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1 phase and the initiation of DNA replication in the S phase . Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from proliferating .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of CDK2 by this compound results in the suppression of cell proliferation . In vitro studies have shown that this compound can inhibit cell proliferation in a CDK2-dependent manner . This could potentially lead to the suppression of tumor growth in cancerous cells that have high CDK2 activity .
Eigenschaften
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLXPJQFNVTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















